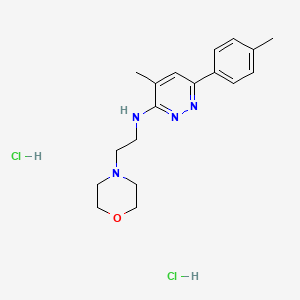
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- is a derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry and material science. Phenothiazine derivatives have been extensively studied for their bioactive properties, including antipsychotic, antihistaminic, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- typically involves the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and sedative effects.
Methylene Blue: An older derivative used as an antimalarial and in diagnostic procedures.
Uniqueness
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and advanced material development .
Eigenschaften
CAS-Nummer |
93995-89-2 |
|---|---|
Molekularformel |
C18H21N3OS |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H21N3OS/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21/h3-10,19H,11-13H2,1-2H3 |
InChI-Schlüssel |
IWKJBPIKGPMUMY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


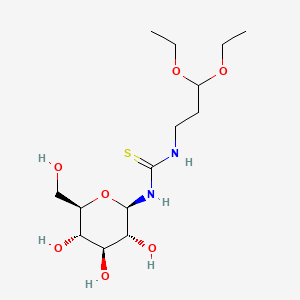

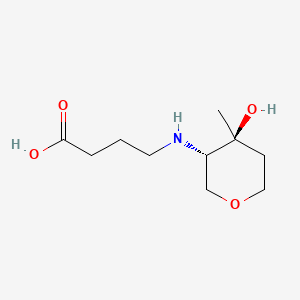
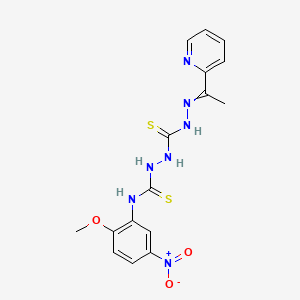
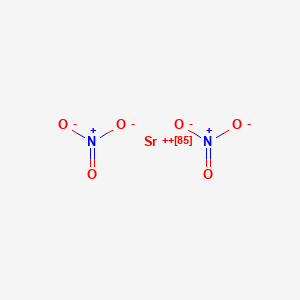



![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
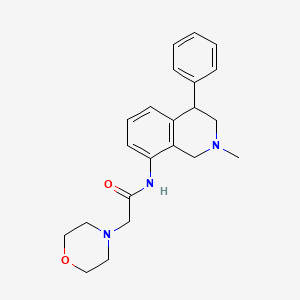
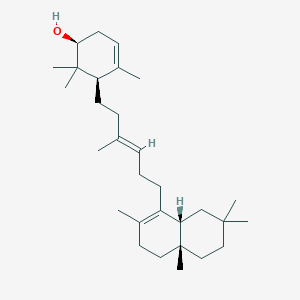
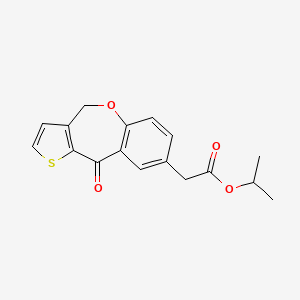
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
